molecular formula C14H9NO4 B15066452 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Cat. No.: B15066452
M. Wt: 255.22 g/mol
InChI Key: CILDCIGZSMAFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring fused to an indole structure, which is further substituted with a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of indole derivatives with furan-2-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products:

  • Oxidation of the furan ring yields furan-2,5-dicarboxylic acid.
  • Reduction of the carbonyl group forms the corresponding alcohol.
  • Substitution reactions on the indole ring produce various substituted indole derivatives.

Scientific Research Applications

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: A simpler analog with a furan ring and a carboxylic acid group.

    Indole-3-carboxylic acid: An indole derivative with a carboxylic acid group.

    1-(Furan-2-carbonyl)-indole: A compound with a similar structure but lacking the carboxylic acid group.

Uniqueness: 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is unique due to the combination of the furan and indole rings with a carboxylic acid group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

1-(furan-2-carbonyl)indole-3-carboxylic acid

InChI

InChI=1S/C14H9NO4/c16-13(12-6-3-7-19-12)15-8-10(14(17)18)9-4-1-2-5-11(9)15/h1-8H,(H,17,18)

InChI Key

CILDCIGZSMAFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=CO3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.